2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid
Description
2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring an N-ethyl substituent linked via a carbamoyl group to a 3-methoxyphenyl ring. The ortho-substitution of the benzoic acid group may influence steric interactions and hydrogen-bonding capacity, while the 3-methoxy group on the phenyl ring could modulate electronic properties and bioavailability. Although direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., ) suggest that reductive alkylation or amide coupling strategies might be employed in its preparation .
Properties
IUPAC Name |
2-[ethyl-(3-methoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-18(15-10-5-4-9-14(15)17(20)21)16(19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAHLCJCFAKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoyl chloride with ethylamine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific conditions to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Structural and Functional Differences
Substituent Effects on Solubility and Reactivity: The 3-methoxy group in the target compound may offer intermediate lipophilicity compared to the hydroxyl group in ’s compound (higher polarity) or the trifluoroethyl group in (higher electronegativity) . Thiophene vs.
Biological Activity Implications: Phthalylsulfathiazole () highlights how sulfonamide linkages enable antibacterial action, whereas the target’s carbamoyl group may favor different biological targets, such as enzyme inhibition or receptor modulation . The chlorine and trifluoroethyl groups in ’s compound could enhance binding to hydrophobic pockets in proteins, a property less pronounced in the methoxy-substituted target .
Synthetic Considerations :
- Boc-protected amines () are widely used in peptide synthesis to prevent unwanted side reactions, suggesting that the target compound’s ethyl group might simplify synthetic steps compared to protected analogs .
- Reductive alkylation () and Steglich esterification are plausible methods for synthesizing the target compound, given their use in analogous N-alkylated benzoic acids .
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